N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine
Description
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)7-6-12-10-5-3-4-9(11)8-10/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
AVIKBMQDMMSXAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 3-chloroaniline with N,N-dimethyl-ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoline-Based Analogs
Quinoline derivatives of N,N-dimethyl-ethane-1,2-diamine exhibit marked biological activity:
- N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: Structure: A 7-chloro-quinoline moiety replaces the 3-chlorophenyl group. Activity: Demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468), outperforming chloroquine and amodiaquine in vitro. This highlights the role of the quinoline scaffold in enhancing anticancer efficacy .
- N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: Structure: Substitution of chlorine with fluorine at the quinoline C7 position. Activity: Synergistically enhanced cancer cell killing when combined with Akt inhibitors, suggesting fluorinated analogs may improve therapeutic selectivity .
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | Substituent | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|---|
| N'-(7-Chloro-quinolin-4-yl)-... | 7-Cl-quinoline | 2.1 | MDA-MB-468 | |
| Chloroquine | - | 12.5 | MDA-MB-468 |
Benzyl-Substituted Derivatives
Variations in the aryl group significantly influence biological and chemical properties:
- N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine :
- N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)-ethane-1,2-diamine :
Table 2: Physicochemical Comparison of Benzyl Derivatives
*Estimated based on structural similarity.
Metal Coordination Complexes
N,N-dimethyl-ethane-1,2-diamine derivatives serve as ligands in metal complexes:
- Zinc(II) Complex with Schiff Base Ligand :
- Manganese Complex for Epoxidation :
Other Chlorinated Derivatives
- N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride :
- N'-[3-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine: Structure: Chlorophenyl-pyrazolopyrimidine hybrid. Potential: Unspecified in evidence but structurally akin to kinase inhibitors .
Biological Activity
N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article summarizes the available literature on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl group attached to a dimethylated ethane-1,2-diamine backbone. This structural configuration may influence its interaction with biological targets.
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of similar compounds, indicating that modifications in the structure can significantly affect their efficacy against various pathogens.
- Mechanism of Action : Compounds with amine functionalities often exhibit antimicrobial activity through membrane disruption or inhibition of critical metabolic pathways in bacteria. The presence of electron-withdrawing groups like chloro can enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its antimicrobial efficacy.
-
Case Studies :
- A study evaluating a series of phenyl-substituted diamines reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .
- Another investigation highlighted that derivatives with similar structures exhibited antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial/Antifungal |
| Reference Compound A | 6.25 | Antibacterial |
| Reference Compound B | 12.5 | Antifungal |
Cytotoxic Activity
Cytotoxicity studies are crucial for assessing the potential therapeutic applications of this compound.
- In Vitro Studies : Research has shown that similar compounds can induce apoptosis in cancer cell lines. For instance, a related diamine demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
- Mechanism : The cytotoxic effects are often mediated through the induction of oxidative stress and the activation of apoptotic pathways involving caspases and other pro-apoptotic factors.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HepG2 (Liver Cancer) | 28.7 | Copper Complex |
| MDA-MB-231 (Breast Cancer) | TBD | Ethylenediamine Derivative |
Other Biological Activities
Beyond antimicrobial and cytotoxic properties, this compound may exhibit additional pharmacological effects:
Q & A
Q. What are the standard synthetic routes for N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 3-chlorobenzaldehyde with dimethylamine and ethylenediamine derivatives under controlled pH and temperature (e.g., reflux in ethanol at 60–80°C). The dihydrochloride salt form may be isolated via acidification with HCl . Yield optimization requires monitoring stoichiometry, solvent polarity, and catalyst use (e.g., palladium for cross-coupling). Purity is assessed via HPLC (>95%) and elemental analysis .
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
- Methodological Answer :
- NMR : The aromatic protons (3-chloro-phenyl group) appear as a multiplet in the 7.2–7.5 ppm range (¹H NMR). The dimethylamine groups show singlets near 2.2–2.5 ppm (N–CH₃) .
- IR : Stretching vibrations for N–H (3350–3250 cm⁻¹) and C–Cl (750–550 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₀H₁₄ClN₂ (e.g., 209.08) validate the molecular formula .
Q. What are the key structural analogs of this compound, and how do substituent positions affect reactivity?
- Methodological Answer : Analogues include:
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like dopamine receptors or enzymes. Key parameters:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) arise from:
- Solvent Choice : Polar aprotic solvents (DMF) may improve solubility but complicate purification.
- Catalyst Efficiency : Pd(OAc)₂ vs. Pd/C—differences in catalyst loading and ligand coordination affect cross-coupling efficiency .
Resolution: Design a fractional factorial experiment to isolate variables (e.g., solvent, temperature, catalyst) and optimize via response surface methodology .
Q. How does the compound interact with biomolecules (e.g., DNA or enzymes), and what experimental techniques validate these interactions?
- Methodological Answer :
- Fluorescence Quenching : Titration with bovine serum albumin (BSA) shows static quenching (Ksv ~10⁴ M⁻¹), indicating strong binding .
- Circular Dichroism (CD) : Changes in BSA’s α-helix content confirm conformational shifts upon binding .
- DNA Melting Studies : Increased Tm by 5–10°C suggests intercalation or groove binding, validated via ethidium bromide displacement assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers .
- Continuous Flow Synthesis : Reduces racemization risk via precise temperature control and shorter reaction times .
- In-line Analytics : PAT tools (e.g., FTIR probes) monitor enantiomeric excess (ee >98%) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
